Cas no 2089678-41-9 (methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate)

methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate 化学的及び物理的性質
名前と識別子
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- 1H-Indole-3-acetic acid, α-amino-5-methyl-, methyl ester
- methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
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- インチ: 1S/C12H14N2O2/c1-7-3-4-10-8(5-7)9(6-14-10)11(13)12(15)16-2/h3-6,11,14H,13H2,1-2H3
- InChIKey: AUPOPUDNCMAPEE-UHFFFAOYSA-N
- ほほえんだ: C(C1=CNC2=CC=C(C)C=C12)(N)C(=O)OC
じっけんとくせい
- 密度みつど: 1.244±0.06 g/cm3(Predicted)
- ふってん: 383.2±37.0 °C(Predicted)
- 酸性度係数(pKa): 16.85±0.30(Predicted)
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1633310-10000mg |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
2089678-41-9 | 10000mg |
$4606.0 | 2023-09-22 | ||
Enamine | EN300-1633310-500mg |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
2089678-41-9 | 500mg |
$1027.0 | 2023-09-22 | ||
Enamine | EN300-1633310-0.05g |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
2089678-41-9 | 0.05g |
$900.0 | 2023-07-10 | ||
Enamine | EN300-1633310-1.0g |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
2089678-41-9 | 1.0g |
$1070.0 | 2023-07-10 | ||
Enamine | EN300-1633310-100mg |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
2089678-41-9 | 100mg |
$943.0 | 2023-09-22 | ||
Enamine | EN300-1633310-2.5g |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
2089678-41-9 | 2.5g |
$2100.0 | 2023-07-10 | ||
Enamine | EN300-1633310-5.0g |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
2089678-41-9 | 5.0g |
$3105.0 | 2023-07-10 | ||
Enamine | EN300-1633310-50mg |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
2089678-41-9 | 50mg |
$900.0 | 2023-09-22 | ||
Enamine | EN300-1633310-2500mg |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
2089678-41-9 | 2500mg |
$2100.0 | 2023-09-22 | ||
Enamine | EN300-1633310-5000mg |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
2089678-41-9 | 5000mg |
$3105.0 | 2023-09-22 |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate 関連文献
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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10. Book reviews
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetateに関する追加情報
Exploring Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate (CAS No. 2089678-41-9): A Versatile Building Block in Modern Organic Synthesis
In the realm of organic chemistry, methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate (CAS No. 2089678-41-9) has emerged as a pivotal compound due to its unique structural features and broad applicability. This ester derivative, featuring an indole core substituted with a methyl group at the 5-position and an aminoacetate moiety, serves as a valuable intermediate in pharmaceutical research, agrochemical development, and material science. Its molecular framework combines the bioactivity of indole alkaloids with the synthetic flexibility of α-amino esters, making it a hotspot for innovation.
The growing interest in methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate aligns with trends in green chemistry and sustainable synthesis. Researchers are increasingly exploring eco-friendly catalytic methods to optimize its production, addressing questions like "How to synthesize 5-methylindole derivatives efficiently?" or "What are the applications of amino acid esters in drug discovery?". These queries reflect the compound's relevance in cutting-edge scientific discourse.
From a structural perspective, the 5-methyl-1H-indol-3-yl group confers aromatic stability and electron-rich properties, while the 2-aminoacetate side chain enables diverse functionalization. This duality allows the compound to participate in multicomponent reactions, asymmetric catalysis, and peptide mimetics design—topics frequently searched in academic databases. Its CAS registry number (2089678-41-9) further ensures precise identification in chemical inventories and regulatory filings.
Recent studies highlight the role of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate in developing kinase inhibitors and neurotransmitter analogs, tapping into the popularity of targeted therapy and central nervous system (CNS) drug research. The compound's ability to modulate biological pathways has spurred investigations into its structure-activity relationships (SAR), a trending topic in medicinal chemistry forums.
In material science, derivatives of this ester exhibit potential in organic semiconductors and luminescent materials, responding to the surge in searches for bio-based functional materials. The indole scaffold contributes to π-conjugation systems, while the ester group facilitates polymer compatibility—addressing industrial demands for high-performance additives.
Quality control of CAS No. 2089678-41-9 remains a critical discussion point, with analytical techniques like HPLC-MS and NMR spectroscopy dominating related searches. Suppliers and researchers emphasize batch-to-batch consistency, particularly for applications requiring chiral purity—a key concern in asymmetric synthesis workflows.
The future trajectory of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate research intersects with artificial intelligence (AI)-assisted molecular design and automated synthesis platforms. As computational tools accelerate the discovery of novel indole-based pharmacophores, this compound's adaptability positions it as a cornerstone in next-generation molecular innovation.
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